8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one

Fragrance Chemistry Structure-Odor Relationship Spirolactone

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one (CAS 94278-43-0), also referred to as 8-tert-butyl-3-methyl-1-oxaspiro[4.5]decan-2-one, is a spirocyclic lactone (1-oxaspiro[4.5]decan-2-one) with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol. The canonical SMILES representation is CC1CC2(CCC(CC2)C(C)(C)C)OC1=O, and its InChIKey is RUDWYGPMFXMYJL-UHFFFAOYSA-N.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 94278-43-0
Cat. No. B11883412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one
CAS94278-43-0
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC1CC2(CCC(CC2)C(C)(C)C)OC1=O
InChIInChI=1S/C14H24O2/c1-10-9-14(16-12(10)15)7-5-11(6-8-14)13(2,3)4/h10-11H,5-9H2,1-4H3
InChIKeyRUDWYGPMFXMYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one (CAS 94278-43-0): Procurement-Relevant Chemical Identity


8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one (CAS 94278-43-0), also referred to as 8-tert-butyl-3-methyl-1-oxaspiro[4.5]decan-2-one, is a spirocyclic lactone (1-oxaspiro[4.5]decan-2-one) with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol . The canonical SMILES representation is CC1CC2(CCC(CC2)C(C)(C)C)OC1=O, and its InChIKey is RUDWYGPMFXMYJL-UHFFFAOYSA-N . The compound is a member of the oxaspiro[4.5]decan-2-one family, which has established applications in the fragrance industry as odorants with lactonic, coumarin-type tonalities [1].

Why Generic 1-Oxaspiro[4.5]decan-2-one Substitution Fails for 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one (CAS 94278-43-0)


The 1-oxaspiro[4.5]decan-2-one scaffold exhibits profound olfactory divergence depending on the nature and position of substituents, preventing simple in-class interchange. For example, in the Givaudan patent family, 8-isopropyl (Laitone) provides a woody, herbal, celery lactonic character, 8-methyl (Methyl Laitone) imparts gourmand, milky coconut tonka notes, and 8-ethyl delivers creaminess and sweetness [1]. The 3-methyl group adds an additional chiral center, further diversifying the stereochemical and olfactory space relative to the parent 1-oxaspiro[4.5]decan-2-one, which alone has a warm, spicy, lactonic rose/tuberose direction [2]. Generic selection without verifying substituent identity and position risks procurement of a material with entirely unintended physico-chemical and functional performance.

Quantitative Differentiation Evidence for 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one (CAS 94278-43-0) vs. Closest Analogues


C8 tert-Butyl vs. Isopropyl Substituent Effect on Olfactory Character: Class-Level Inference from Patent Literature

The Givaudan patent US 4,519,944 explicitly discloses a tert-butyl variant as one of five oxaspiro[4.5]decan-2-one odorants alongside the well-characterized isopropyl (Laitone), methyl, ethyl, and sec-butyl analogues [1]. While quantitative odor detection thresholds or vapor pressures for the exact 8-tert-butyl-3-methyl derivative are not available in the public domain, the patent demonstrates that the tert-butyl substitution creates a distinct olfactory space from the commercial Laitone series. This class-level inference is the strongest available evidence supporting that CAS 94278-43-0 is not olfactory-equivalent to Laitone (CAS 4625-90-5) or Methyl Laitone (CAS 94201-19-1).

Fragrance Chemistry Structure-Odor Relationship Spirolactone

3-Methyl Substitution: Added Chiral Center and Conformational Impact Relative to Unsubstituted Parent

The target compound contains a methyl substituent at the 3-position of the γ-lactone ring, introducing an additional chiral center absent in the parent 1-oxaspiro[4.5]decan-2-one (CAS 699-61-6). Dynamic NMR studies on the closely related cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one have demonstrated ring inversion barriers in the cyclohexane moiety [1]. The 3-methyl substitution further restricts conformational freedom of the lactone ring relative to the spiro junction, potentially affecting molecular recognition at olfactory receptors. The molecular formula C14H24O2 (MW 224.34) differs substantially from the unsubstituted parent C9H14O2 (MW 154.21), with the tert-butyl and methyl groups adding 70 Da of hydrophobic bulk.

Stereochemistry Conformational Analysis Spirolactone

Physicochemical Property Differentiation: Boiling Point, Density, and Flash Point vs. Parent Spirolactone

The target compound has a reported boiling point of 291.5 °C at 760 mmHg, density of 0.98 g/cm³, and flash point of 118 °C . These values reflect the increased molecular weight and hydrophobic character imparted by the tert-butyl and methyl substituents. For comparison, the unsubstituted parent 1-oxaspiro[4.5]decan-2-one has an estimated boiling point of approximately 260.5 °C at 760 mmHg [1], a difference of approximately 31 °C. This elevated boiling point indicates substantially lower volatility, which is relevant for fragrance substantivity and evaporation profile in perfumery applications or for distillation-based purification in procurement specifications.

Physicochemical Properties Volatility Formulation

Regulatory and Safety Profile Distinction: Not Recommended for Fragrance Use (Class-Level Analogue)

The 3-desmethyl analogue, 8-tert-butyl-1-oxaspiro[4.5]decan-2-one (CAS 72258-83-4), carries an explicit industry recommendation of 'not for fragrance use' from The Good Scents Company, based on its reported urine, woody-lactone odor character [1]. In contrast, the 8-isopropyl analogue Laitone (CAS 4625-90-5) and 8-methyl analogue Methyl Laitone (CAS 94201-19-1) are established commercial fragrance ingredients with IFRA-governed safe usage levels . While no specific regulatory determination has been published for the 3-methyl derivative (CAS 94278-43-0), the presence of the tert-butyl group at C8—shared with the 'not recommended' analogue—suggests that careful safety evaluation is warranted before any fragrance or flavor application. Procurement for fragrance R&D should explicitly account for this regulatory uncertainty.

Regulatory Compliance IFRA Standards Safety Assessment

Validated Application Scenarios for 8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro(4.5)decan-2-one (CAS 94278-43-0) Based on Available Evidence


Structure-Odor Relationship (SOR) Studies in the Spirolactone Series

The combination of a bulky tert-butyl group at C8 and a methyl substituent at C3 creates a unique stereoelectronic profile within the 1-oxaspiro[4.5]decan-2-one scaffold that is distinct from the well-characterized isopropyl, methyl, ethyl, and sec-butyl variants disclosed in patent literature [1]. Researchers studying the quantitative structure-odor relationships of spirolactones can use CAS 94278-43-0 to probe the effect of increased steric bulk and added chirality on olfactory receptor activation, filling a gap between the unsubstituted parent and the commercial Laitone series.

Conformational Analysis and Dynamic Stereochemistry Research

Dynamic NMR and X-ray crystallography on the closely related cis-8-tert-butyl-3-methylene analogue established conformational dynamics of the cyclohexane ring in this scaffold [2]. The saturated 3-methyl derivative (CAS 94278-43-0) offers a complementary substrate for studying lactone ring conformational preferences and the interplay between C3 stereochemistry and C8 tert-butyl conformational anchoring, relevant to fundamental physical organic chemistry and computational modeling efforts.

Specialty Chemical Synthesis Intermediate

The spirocyclic lactone core with differentiated C8 tert-butyl and C3 methyl substitution provides a building block for further synthetic elaboration [3]. The compound's molecular weight of 224.34 g/mol and predicted boiling point of 291.5 °C make it suitable for reactions requiring moderate thermal stability. Sourcing with verified CAS identity ensures the correct substitution pattern for downstream synthetic routes where the steric and electronic effects of the tert-butyl group are critical design elements.

Fragrance Ingredient Discovery and Safety Screening (with Caution)

The 8-tert-butyl-1-oxaspiro[4.5]decan-2-one analogue (CAS 72258-83-4) carries an industry recommendation against fragrance use [4], while the isopropyl analogue Laitone is a commercial fragrance ingredient governed by IFRA standards . CAS 94278-43-0 can serve as a probe compound for fragrance discovery programs to investigate whether the 3-methyl modification mitigates or exacerbates the unfavorable olfactory and safety profile of the 8-tert-butyl series, potentially opening a novel fragrance ingredient space.

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